2,5-Dimethoxy-4-fluorophenethylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

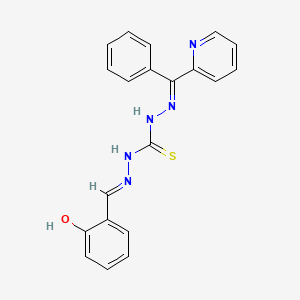

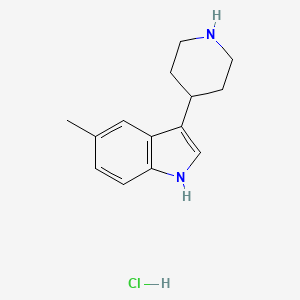

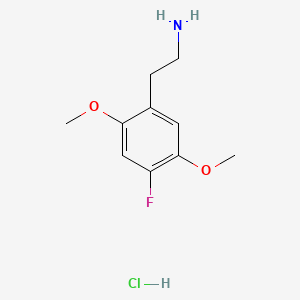

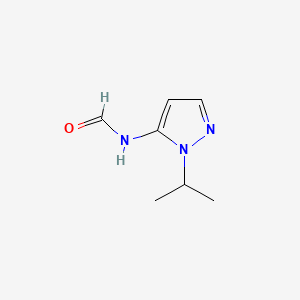

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride, also known as 2C-F, is a lesser-known psychedelic drug of the 2C family . It was first synthesized by Alexander Shulgin . The minimum dosage is listed as 250 mg . 2C-F may be found as a brownish freebase oil, or as a white crystalline hydrochloride salt .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with a solution of 2,5-dimethoxyaniline in water containing fluoroboric acid, which is cooled and then treated with a solution of sodium nitrite . The precipitated solids are removed, washed, and air-dried to yield the fluoroborate salt of the aniline . This salt is then pyrolyzed, and the resulting liquid is distilled and washed to remove dissolved boron trifluoride . The product, 2,5-dimethoxyfluorobenzene, is then reacted with stannic chloride and dichloromethyl methyl ether . The reaction mixture is quenched, and the organic layer is washed and stripped of solvent to yield a solid residue . This residue is recrystallized to yield 2,5-dimethoxy-4-fluorobenzaldehyde . The final steps involve the reaction of this compound with nitromethane and ammonium acetate, followed by filtration and recrystallization to give 2,5-dimethoxy-4-fluoro-beta-nitrostyrene . This compound is then reacted with lithium aluminum hydride to yield the final product .Molecular Structure Analysis

The molecular formula of this compound is C10H15ClFNO2 . Its average mass is 235.683 Da and its monoisotopic mass is 235.077530 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis

2C-F is a white crystalline hydrochloride salt . It has a melting point of 182-185 °C .作用機序

Safety and Hazards

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is considered hazardous . It is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

特性

IUPAC Name |

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQECHXCVFMXOPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1539266-59-5 |

Source

|

| Record name | 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-F HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV3AJ3L3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)